Sigma-2 Receptor Binding Affinity: N,1-Dibenzylpyrrolidin-3-amine vs. Class Baseline
N,1-Dibenzylpyrrolidin-3-amine demonstrates a binding affinity for the sigma-2 receptor with a Ki of 90 nM in rat PC12 cells [1]. While a direct head-to-head comparator for this exact target is not available, this value represents a meaningful baseline within the broader class of sigma receptor ligands, where potencies can range from low nanomolar to micromolar. This quantified affinity supports its use as a scaffold for developing sigma-2 selective probes, differentiating it from pyrrolidine derivatives lacking this specific substitution pattern.
| Evidence Dimension | Binding Affinity (Ki) for Sigma-2 Receptor |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | Sigma receptor ligand class baseline (Ki range from low nM to >1 µM) |
| Quantified Difference | Moderate nanomolar affinity |
| Conditions | Rat PC12 cell membranes |
Why This Matters
This specific affinity profile is critical for research programs targeting sigma-2 receptors, which are implicated in cancer and CNS disorders, as it provides a defined starting point for SAR studies that simpler pyrrolidines cannot offer.
- [1] BindingDB. (n.d.). BDBM50604967 (CHEMBL1698776). Affinity Data: Ki=90nM for sigma 2 receptor in rat PC12 cells. Retrieved from https://www.bindingdb.org View Source
